N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide

Structure-Activity Relationship Pharmacophore Design Medicinal Chemistry

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic diaryl acetamide derivative (C₁₇H₁₈N₂O₃; MW 298.34 g/mol) that combines a 4-methoxyphenyl-acetyl pharmacophore with a 4-(carbamoylmethyl)aniline backbone. The compound is offered exclusively as a research reagent by a limited number of specialty chemical suppliers for early-stage discovery programs.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
CAS No. 1060353-09-4
Cat. No. B6538985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide
CAS1060353-09-4
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C17H18N2O3/c1-22-15-8-4-13(5-9-15)11-17(21)19-14-6-2-12(3-7-14)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21)
InChIKeyPPEDYCHHWCBFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide (CAS 1060353-09-4): Structural Identity and Procurement Baseline


N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic diaryl acetamide derivative (C₁₇H₁₈N₂O₃; MW 298.34 g/mol) that combines a 4-methoxyphenyl-acetyl pharmacophore with a 4-(carbamoylmethyl)aniline backbone. The compound is offered exclusively as a research reagent by a limited number of specialty chemical suppliers for early-stage discovery programs. Its molecular architecture differentiates it from the broader phenylacetamide class through the simultaneous presence of a primary amide-terminated benzylic side chain and a para-methoxy-substituted phenylacetyl group . Publicly available bioactivity data for this specific compound is extremely scarce; therefore, procurement decisions must rely on comparative structural and physicochemical inference rather than on published head-to-head biological performance data.

Why In-Class Substitution of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide Carries Undefined Experimental Risk


Within the N-[4-(carbamoylmethyl)phenyl] acetamide series, even minor structural modifications produce profoundly different pharmacophores that preclude generic interchange. The target compound presents a 4-methoxyphenyl-acetyl side chain linked via an amide bond, whereas the nearest commercially documented analog replaces this with a 2-methoxyphenoxy-acetyl unit (an O-linked ether) . This single O↔C linker substitution alters hydrogen-bonding geometry, conformational flexibility, and metabolic stability in ways that cannot be predicted without empirical head-to-head comparison. Because no published selectivity, potency, or PK dataset exists for either compound, any assumption of functional equivalence is unwarranted and may confound structure-activity relationship (SAR) interpretation. Consequently, the specific CAS entity must be sourced and recorded precisely to maintain experimental reproducibility.

Quantitative Differentiation Evidence for N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide Versus Closest Analogs


Structural Divergence: C‑Linked 4-Methoxyphenyl-Acetyl vs. O‑Linked 2-Methoxyphenoxy-Acetyl Side Chain

The target compound N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide features a 4-methoxyphenyl-acetyl group attached through a carbon‑carbon bond to the amide nitrogen. The nearest cataloged structural congener, N-[4-(carbamoylmethyl)phenyl]-2-(2-methoxyphenoxy)acetamide (CAS 1060230-52-5), replaces this with a 2-methoxyphenoxy-acetyl group—an O-linked ether that introduces an additional oxygen atom into the linker, lengthens the side chain by one atom, and shifts the methoxy substituent from the para to the ortho position . No direct comparative biological data are available for these two compounds; the differentiation is therefore established at the level of structural and physicochemical class inference. The calculated logP, polar surface area, and hydrogen-bond acceptor count are expected to differ between the two molecules due to the O↔C linker substitution, which alters predicted permeability and target-binding profiles .

Structure-Activity Relationship Pharmacophore Design Medicinal Chemistry

Substitution Pattern Differentiation: Para-Methoxy vs. Ortho-Methoxy Regioisomerism

The target compound places the methoxy substituent at the para position of the phenylacetyl ring. In contrast, analog N-[4-(carbamoylmethyl)phenyl]-2-(2-methoxyphenoxy)acetamide positions the methoxy group ortho to the point of attachment . In phenylacetamide-based ligand series, para- vs. ortho-methoxy orientation frequently dictates complementarity to hydrophobic enzyme pockets (e.g., COX-2, FAAH) and can alter IC₅₀ values by an order of magnitude or more in well-characterized chemotypes. While no IC₅₀ data exist for this specific pair, published SAR for related 4-methoxyphenylacetamide-containing inhibitors demonstrates that para-methoxy substitution confers superior shape complementarity to certain ATP-binding sites relative to ortho-methoxy isomers [1]. This class-level inference suggests the target compound may exhibit distinct target-engagement profiles, warranting procurement of the exact regioisomer for screening campaigns.

Regioisomer Impact Molecular Recognition Enzyme Inhibition

Core Scaffold Consistency: The 4-(Carbamoylmethyl)aniline Motif as a Defined Pharmacophoric Anchor

Both the target compound and its analogs retain the invariant 4-(carbamoylmethyl)aniline core, which presents a terminal primary amide known to engage catalytic serine or cysteine residues in certain hydrolase and protease targets. The commercial availability of structurally confirmed N-[4-(carbamoylmethyl)phenyl]acetamide (CAS 1060283-53-5) provides a simplified baseline lacking the 4-methoxyphenyl-acetyl extension . The target compound elaborates this core with a 4-methoxyphenyl-acetyl group that adds aromatic π-stacking capability and increased lipophilicity (clogP ~2.1 estimated), whereas the baseline acetamide analog (clogP ~0.4) lacks the additional aromatic ring. This lipophilicity differential predicts enhanced membrane permeability for the target compound (predicted PAMPA logPe shift of +0.7 to +1.2 log units), a critical advantage in cell-based phenotypic screens where intracellular target access is required .

Scaffold Hopping Chemotype Fidelity Target Engagement

Optimal Application Scenarios for N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide Based on Structural Differentiation


Kinase or Hydrolase Inhibitor Screening Where Para-Methoxy Substitution Is a Known Activity Determinant

The para-methoxy orientation on the phenylacetyl ring has been documented in patent literature as favorable for engaging hydrophobic back-pocket residues in certain kinase and serine hydrolase active sites. Procure this exact compound for primary screening when prior SAR indicates that para-substituted phenylacetamides outperform ortho or meta regioisomers. The carbamoylmethyl group may simultaneously interact with the catalytic machinery, providing a dual-anchor binding mode not achievable with simpler acetamide derivatives [1].

Cell-Permeable Probe Development Requiring Moderate Lipophilicity Without Permanent Charge

With an estimated clogP of ~2.1, the target compound falls within the optimal lipophilicity window for passive cell permeability (clogP 1–4) while avoiding the excessive lipophilicity (clogP >5) that often leads to poor solubility and high protein binding. This makes it a suitable scaffold for phenotypic screening campaigns where intracellular target engagement is necessary and where more hydrophilic analogs (e.g., the core acetamide, clogP ~0.4) fail to cross the membrane .

Structure-Activity Relationship Studies on Phenylacetamide Linker Chemistry

The unique C–C linked acetamide side chain distinguishes this compound from O-linked phenoxyacetamide analogs. Researchers conducting systematic SAR around the central amide linker should include this compound as the C-linked representative to contrast with O-linked (ether) and S-linked (thioether) analogs, thereby deconvoluting the contribution of linker atom identity to potency, selectivity, and metabolic stability .

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